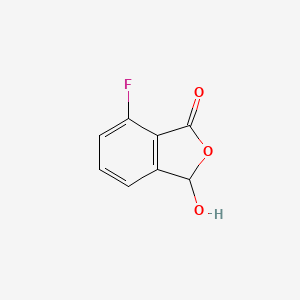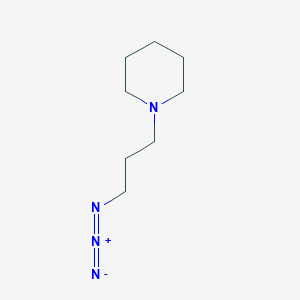
1-(3-Azidopropyl)piperidine
Overview
Description
1-(3-Azidopropyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-azidopropyl group. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The azide group in its structure makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
Target of Action
1-(3-Azidopropyl)piperidine is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They have been found to act against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The primary targets of these compounds are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
The mode of action of piperidine derivatives involves interaction with these targets, leading to changes in their activity. For example, in prostate cancer cells, piperidine treatment has been observed to inhibit cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
Biochemical Pathways
The affected biochemical pathways include those regulated by the targets mentioned above. These pathways play a crucial role in cancer progression, and their modulation by piperidine derivatives can lead to anticancer effects .
Pharmacokinetics
It enhances the bioavailability of curcumin by selectively reducing the expression of uridine diphosphate glucuronosyltransferase (UGT) and sulfotransferase (SULT) .
Result of Action
The result of the action of piperidine derivatives includes molecular and cellular effects such as inhibition of cell migration, upregulation of E-cadherin, and downregulation of N-cadherin and Vimentin . These effects contribute to their anticancer potential.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-Azidopropyl)piperidine are not well-documented. Piperidine derivatives, such as piperine, have been found to exhibit various biochemical properties . They can interact with several enzymes, proteins, and other biomolecules, influencing biochemical reactions. For instance, piperine has been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Cellular Effects
The cellular effects of this compound are not well-known. Piperine, a piperidine derivative, has been found to have significant effects on various types of cells and cellular processes . For example, piperine at concentrations of 1, 10, and 50 μg/ml was found to increase cell viability in a concentration-dependent manner in vitro . It also reduced enhanced reactive oxygen species (ROS) and caspase-3 activation along with phenotypic changes .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Piperine, a piperidine derivative, has been found to exert its effects at the molecular level . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-known. Piperine, a piperidine derivative, has been found to have significant effects at different dosages . The dosage of piperine was selected based on cytotoxicity, and 1.14 mg/dose/animal for piperine is the lowest concentration with maximum activity .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Piperine, a piperidine derivative, has been found to influence various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Azidopropyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 1-(3-bromopropyl)piperidine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion to the azide product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Azidopropyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of an alkyne.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted piperidines depending on the nucleophile used.
Cycloaddition: 1-(3-Triazolylpropyl)piperidine.
Reduction: 1-(3-Aminopropyl)piperidine.
Scientific Research Applications
1-(3-Azidopropyl)piperidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicinal Chemistry: The compound can be used to introduce azide functionality into drug candidates, which can then be modified through bioorthogonal reactions.
Material Science: It can be used in the synthesis of functionalized polymers and materials with specific properties.
Comparison with Similar Compounds
1-(3-Bromopropyl)piperidine: A precursor in the synthesis of 1-(3-Azidopropyl)piperidine.
1-(3-Aminopropyl)piperidine: The reduction product of this compound.
1-(3-Triazolylpropyl)piperidine: The product of the cycloaddition reaction with an alkyne.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in click chemistry and other bioorthogonal reactions, where the azide group can be selectively targeted and modified.
Properties
IUPAC Name |
1-(3-azidopropyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c9-11-10-5-4-8-12-6-2-1-3-7-12/h1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOBGDQALSJAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310424 | |
| Record name | 1-(3-Azidopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-80-2 | |
| Record name | 1-(3-Azidopropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959574-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Azidopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


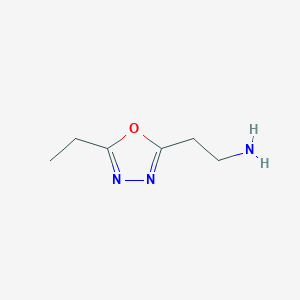
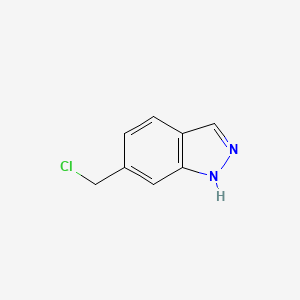
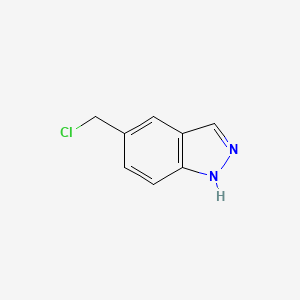
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3043876.png)
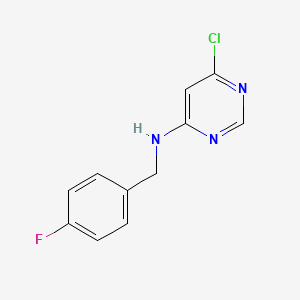
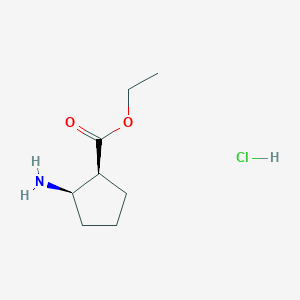
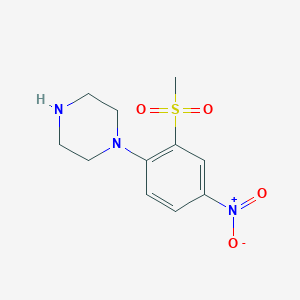
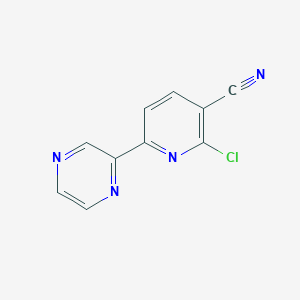
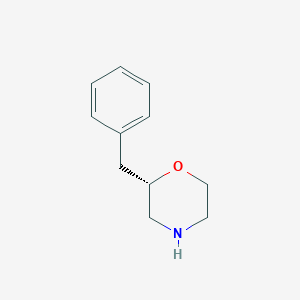

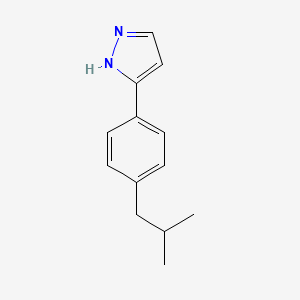

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)
